1-O-Octadecyl-SN-glycero-3-phosphocholine

Vue d'ensemble

Description

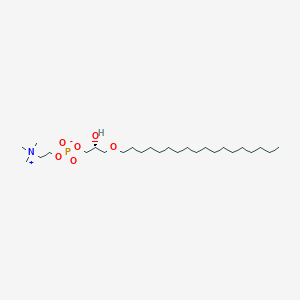

1-O-Octadecyl-SN-glycero-3-phosphocholine is a synthetic phospholipid analog. It is a 1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as octadecyl . This compound is known for its role in various biological processes and has been extensively studied for its potential therapeutic applications.

Méthodes De Préparation

The synthesis of 1-O-Octadecyl-SN-glycero-3-phosphocholine typically involves the following steps:

Starting Materials: The synthesis begins with glycerol and octadecyl alcohol.

Alkylation: The hydroxyl group of glycerol is alkylated with octadecyl bromide in the presence of a base such as sodium hydride.

Phosphorylation: The resulting 1-octadecylglycerol is then phosphorylated using phosphorus oxychloride or a similar reagent to introduce the phosphocholine group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-O-Octadecyl-SN-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphocholine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the alkyl group can be replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed to produce lyso-phosphocholine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles like sodium azide, and hydrolyzing agents like acids or bases.

Applications De Recherche Scientifique

Chemical and Biological Properties

1-O-Octadecyl-SN-glycero-3-phosphocholine is characterized by its ether linkage, which differentiates it from typical phospholipids that feature ester linkages. Its chemical formula is , and it plays a crucial role in the platelet-activating factor (PAF) signaling pathway, influencing various physiological responses such as platelet aggregation and inflammation .

Chemistry

- Model Compound : C18-lysoPAF serves as a model compound for studying the behavior of phospholipids in chemical reactions. Researchers utilize it to understand lipid interactions and membrane dynamics.

- Chemical Reactions : The compound undergoes oxidation, substitution, and hydrolysis, making it valuable for exploring lipid metabolism pathways.

Biology

- Cell Membrane Studies : It is used to investigate the role of phospholipids in cell membrane structure and function. The unique properties of C18-lysoPAF allow scientists to assess how lipid composition affects membrane fluidity and permeability.

- Inflammation Research : The compound is involved in inflammatory processes, acting as a modulator of immune responses. Studies have shown that it can enhance the release of pro-inflammatory cytokines in murine models .

Medicine

- Therapeutic Potential : C18-lysoPAF has been explored for its potential in treating inflammatory diseases and cancer. Its ability to modulate cell signaling pathways positions it as a candidate for drug development targeting these conditions .

- Cancer Research : Preliminary studies indicate that C18-lysoPAF may influence tumor cell behavior, such as migration and invasion, suggesting its role in cancer metastasis.

Industry

- Drug Delivery Systems : The compound is utilized in formulating liposomes and other drug delivery systems due to its amphiphilic nature, which enhances the solubility and bioavailability of therapeutic agents.

Case Study 1: Inflammatory Response Modulation

In a study involving murine models, researchers administered C18-lysoPAF and observed increased levels of pro-inflammatory cytokines. This suggests that the compound can potentiate inflammatory responses, making it a candidate for further investigation in chronic inflammation therapies .

Case Study 2: Cancer Cell Signaling

Another study focused on breast cancer cell lines demonstrated that C18-lysoPAF could enhance cell migration and invasion. These findings indicate its potential role in cancer metastasis and highlight the need for further exploration into its mechanisms as therapeutic targets for cancer treatment .

Mécanisme D'action

1-O-Octadecyl-SN-glycero-3-phosphocholine exerts its effects by interacting with specific molecular targets, such as the platelet-activating factor receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to various biological responses, including inflammation and cell proliferation . The compound can also be hydrolyzed by platelet-activating factor-acetyl hydrolase to produce lyso-phosphocholine derivatives, which have distinct biological activities .

Comparaison Avec Des Composés Similaires

1-O-Octadecyl-SN-glycero-3-phosphocholine can be compared with other similar compounds, such as:

1-O-Octadecyl-2-O-methyl-SN-glycero-3-phosphorylcholine: This compound is a phosphoinositide-specific phospholipase C inhibitor and has different biological activities compared to this compound.

1-O-Octadecyl-2-hydroxy-SN-glycero-3-phosphocholine:

The uniqueness of this compound lies in its specific alkyl chain length and its ability to interact with specific receptors, making it a valuable compound for various research and therapeutic applications.

Activité Biologique

1-O-Octadecyl-SN-glycero-3-phosphocholine, commonly referred to as C18-lysoPAF, is a synthetic phospholipid analog that plays a significant role in various biological activities. This compound is a derivative of platelet-activating factor (PAF) and has garnered attention for its involvement in inflammatory processes and cellular signaling pathways.

Chemical Structure and Properties

The chemical formula of this compound is C26H56NO6P. It features an octadecyl alkyl chain, which contributes to its unique properties as a phospholipid analog. The compound is characterized by an ether linkage, distinguishing it from typical phospholipids that possess ester linkages. This structural feature influences its biological functions and interactions with cellular membranes .

Target of Action

This compound primarily interacts with the Platelet Activating Factor (PAF) receptor . This receptor is crucial for mediating various physiological responses, including:

- Platelet Aggregation : The compound promotes the aggregation of platelets, which is essential for blood clotting.

- Inflammatory Response : It triggers the release of inflammatory mediators, thereby enhancing the immune response in the body .

Biochemical Pathways

The compound is synthesized from PAF through the action of PAF acetylhydrolases, leading to its role as a precursor in the PAF signaling pathway. Its activation of the PAF receptor results in diverse cellular responses, including changes in cell permeability and activation of intracellular signaling cascades .

In Vivo Studies

Research has demonstrated that this compound exhibits significant biological activity in various models:

- Inflammation Models : In animal studies, administration of this compound has been shown to enhance inflammatory responses, indicating its potential role as a modulator in conditions such as arthritis and cardiovascular diseases .

- Cancer Research : Preliminary studies suggest that C18-lysoPAF may influence tumor cell behavior by modulating cell signaling pathways associated with proliferation and apoptosis .

Case Studies

Case Study 1: Inflammatory Response Modulation

In a study involving murine models, researchers found that treatment with this compound led to increased levels of pro-inflammatory cytokines. This suggests that the compound can potentiate inflammatory responses, making it a candidate for further investigation in chronic inflammation therapies .

Case Study 2: Cancer Cell Signaling

Another study highlighted the effects of this compound on breast cancer cell lines. The results indicated that C18-lysoPAF could enhance cell migration and invasion, suggesting its potential role in cancer metastasis. Further exploration into its mechanisms could provide insights into therapeutic targets for cancer treatment .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ether Phospholipid | Modulates inflammation and cell signaling |

| 1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine | Acetylated Ether | Precursor to PAF; involved in inflammatory responses |

| 1-O-Octadecyl-2-hydroxy-sn-glycero-3-phosphocholine | Hydroxy Ether | Different receptor interactions; potential therapeutic uses |

This table illustrates how variations in structure can lead to different biological activities, highlighting the significance of this compound within this context.

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBJVQHMEXMFDZ-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274414 | |

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(O-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74430-89-0 | |

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74430-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(O-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 1-O-Octadecyl-SN-glycero-3-phosphocholine in the context of the provided research?

A1: this compound, also known as lyso-PAF, is a precursor molecule to platelet-activating factor (PAF). [] PAF is a potent inflammatory mediator that plays a role in various physiological and pathological processes. The research highlights the presence and production of lyso-PAF in different organisms. For example, it was identified in the Chinese crude drug "Jiryu", derived from the earthworm Pheretima asiatica. [] Additionally, human epidermal cells were found to produce lyso-PAF, both in the presence and absence of stimulation. [] These findings suggest that lyso-PAF serves as a readily available source for PAF synthesis in various biological systems, potentially contributing to inflammatory responses.

Q2: The research mentions the detection of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine in epidermal cells. What is the relationship between this molecule and this compound?

A3: 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine represents a broader class of phospholipids, with this compound being a specific type within this class. The "alkyl" group at the sn-1 position can vary in length and structure, while the "acyl" group at the sn-2 position typically denotes a fatty acid chain. [] In the context of PAF synthesis, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine serves as a precursor molecule. Specific enzymes can cleave the fatty acid at the sn-2 position, resulting in the formation of lyso-PAF, which can then be acetylated to produce PAF.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.